1,2,9-Trichlorodibenzofuran

Description

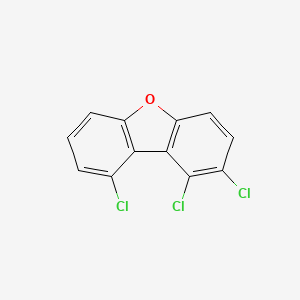

1,2,9-Trichlorodibenzofuran (1,2,9-TrCDF) is a polychlorinated dibenzofuran (PCDF) congener with chlorine substituents at the 1-, 2-, and 9-positions of the dibenzofuran backbone. While less studied than its 2,3,7,8-substituted counterparts, 1,2,9-TrCDF has been identified in environmental samples and industrial byproducts, necessitating comparative analysis with structurally similar compounds to evaluate its physicochemical and toxicological properties .

Properties

IUPAC Name |

1,2,9-trichlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-2-1-3-8-10(6)11-9(16-8)5-4-7(14)12(11)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXINQOXPMQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C3=C(O2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232551 | |

| Record name | 1,2,9-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-38-5 | |

| Record name | 1,2,9-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,9-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,9-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZZ84XJH77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,9-Trichlorodibenzofuran can be synthesized through various chemical reactions involving dibenzofuran as the starting material. One common method involves the chlorination of dibenzofuran under controlled conditions, typically using chlorine gas or other chlorinating agents in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often carried out in reactors designed to handle hazardous chemicals safely. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,9-Trichlorodibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Chlorination reactions typically use chlorine gas (Cl2) or other chlorinating agents.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Formation of hydrocarbons and alcohols.

Substitution: Formation of other chlorinated dibenzofurans.

Scientific Research Applications

1,2,9-Trichlorodibenzofuran is used in various scientific research applications, including:

Chemistry: Studying the properties and behavior of chlorinated organic compounds.

Biology: Investigating the toxicological effects of PCDFs on biological systems.

Medicine: Researching potential therapeutic applications and understanding the mechanisms of toxicity.

Industry: Developing methods for the safe handling and disposal of hazardous chemicals.

Mechanism of Action

The mechanism by which 1,2,9-trichlorodibenzofuran exerts its effects involves binding to specific molecular targets, such as the aryl hydrocarbon receptor (AhR). Activation of AhR leads to changes in gene expression and cellular responses, which can result in toxic effects.

Comparison with Similar Compounds

Vapor Pressure and Henry’s Law Constant

- 1,2,9-TrCDF: Limited direct data, but estimated to have a vapor pressure lower than 2,4,6-TrCDF (0.0001–0.001 Pa at 25°C) due to steric hindrance from chlorine substituents .

- 2,4,6-TrCDF : Vapor pressure = 0.0012 Pa (experimental), Henry’s Law constant = ~3.9×10⁻¹ mol/(m³·Pa) .

- 2,4,8-TrCDF : Higher volatility than 1,2,9-TrCDF, with vapor pressure comparable to 2,4,6-TrCDF .

Table 1: Physicochemical Properties of Selected Trichlorodibenzofurans

Environmental Persistence and Biodegradation

- 1,2,9-TrCDF: Limited biodegradation data; likely recalcitrant due to lack of chlorine in positions favoring microbial attack (e.g., 4,8).

- 2,4,8-TrCDF : Degraded 46–59% by Trametes versicolor U80 in liquid medium and soil over 30 days under optimized conditions (glucose + Tween 80) .

- 1,2,6,7-Tetrachlorodibenzo-p-dioxin : Degraded faster than 1,2,9-TrCDF in fungal cultures, suggesting chlorination degree and position dictate persistence .

Toxicity Profile

- 1,2,9-TrCDF: Not classified as a high-priority dioxin-like compound due to absence of 2,3,7,8-chlorination. Toxicity equivalency factor (TEF) likely <0.001 .

- 2,3,7,8-Tetrachlorodibenzofuran (TCDF) : TEF = 0.1, demonstrating the critical role of 2,3,7,8-substitution in aryl hydrocarbon receptor (AhR) binding .

- 2,4,8-TrCDF : Shows moderate hepatotoxicity in rodent studies but lower potency than 2,3,7,8-TCDF .

Table 2: Toxicity Comparison of Chlorinated Dibenzofurans

| Compound | Chlorine Substitution | TEF | Key Toxic Effects |

|---|---|---|---|

| This compound | 1,2,9 | <0.001 | Limited data; low AhR affinity |

| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8 | 0.1 | Immunotoxicity, carcinogenicity |

| 2,4,8-Trichlorodibenzofuran | 2,4,8 | 0.0001 | Liver enzyme disruption in rats |

Biological Activity

1,2,9-Trichlorodibenzofuran (TCDF) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and toxicological implications. This article delves into the biological activity of TCDF, highlighting its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the dibenzofuran family, characterized by three chlorine atoms substituted on the dibenzofuran structure. Its molecular formula is and it possesses distinct physical and chemical properties that influence its biological interactions.

Acute and Chronic Toxicity

The toxicological profile of TCDF has been investigated in several studies. Notably, the Agency for Toxic Substances and Disease Registry (ATSDR) provides a comprehensive overview of chlorodibenzofurans, including TCDF. According to their findings:

- Acute Exposure : In animal studies, acute exposure to TCDF resulted in various health effects. For instance, significant weight loss and hematological alterations were observed in monkeys exposed to doses as low as 500 μg/kg/day .

- Chronic Exposure : Chronic exposure studies indicate that prolonged ingestion can lead to liver damage and alterations in immune function. Specifically, decreased thymus weight and increased liver weight were noted in rats exposed to lower doses over extended periods .

Endocrine Disruption

Research indicates that TCDF can act as an endocrine disruptor. A study showed that exposure to TCDF resulted in a decrease in serum thyroid hormone levels (T4), suggesting potential implications for thyroid function . The lowest observed adverse effect level (LOAEL) was reported at 0.3 μg/kg/day for significant hormonal disruptions .

The biological activity of TCDF is primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). This receptor is involved in the regulation of various biological processes, including:

- Gene Expression : Upon binding with TCDF, AhR translocates to the nucleus where it regulates genes involved in xenobiotic metabolism and cell growth.

- Cell Cycle Regulation : Studies have shown that TCDF can induce cell cycle arrest in certain cancer cell lines, potentially leading to apoptosis. This mechanism was observed in HepG2 liver carcinoma cells where TCDF treatment resulted in significant alterations in cell cycle progression .

Antitumor Activity

Recent investigations into the antitumor properties of compounds related to chlorinated dibenzofurans have revealed promising results. For instance:

- In Vitro Studies : A compound similar to TCDF demonstrated potent cytotoxic effects against various cancer cell lines including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like Sunitinib .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This suggests that certain derivatives of dibenzofurans may possess considerable antitumor activity.

Biodegradation Studies

Biodegradation studies have highlighted the potential for microbial degradation of TCDF and related compounds. Specific bacterial strains have been identified that can metabolize chlorinated dibenzofurans efficiently, reducing their toxicity in contaminated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.